Cas no 1214354-44-5 (2-(Chloromethyl)-4-(trifluoromethyl)biphenyl)

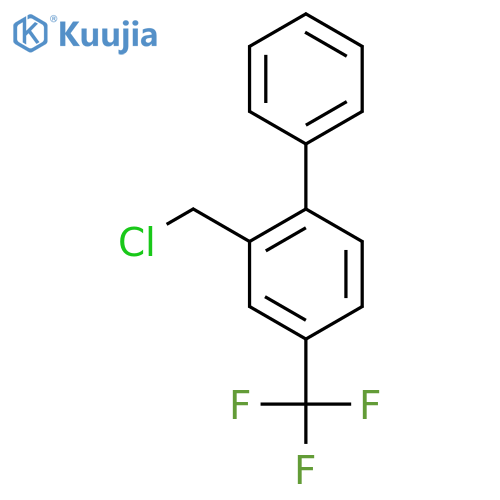

1214354-44-5 structure

商品名:2-(Chloromethyl)-4-(trifluoromethyl)biphenyl

CAS番号:1214354-44-5

MF:C14H10ClF3

メガワット:270.677413463593

CID:4997770

2-(Chloromethyl)-4-(trifluoromethyl)biphenyl 化学的及び物理的性質

名前と識別子

-

- 2-(chloromethyl)-4-(trifluoromethyl)biphenyl

- 2-(Chloromethyl)-4-(trifluoromethyl)biphenyl

-

- インチ: 1S/C14H10ClF3/c15-9-11-8-12(14(16,17)18)6-7-13(11)10-4-2-1-3-5-10/h1-8H,9H2

- InChIKey: DMPVOZYWEUPNDZ-UHFFFAOYSA-N

- ほほえんだ: ClCC1C=C(C(F)(F)F)C=CC=1C1C=CC=CC=1

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 18

- 回転可能化学結合数: 2

- 複雑さ: 258

- 疎水性パラメータ計算基準値(XlogP): 4.8

- トポロジー分子極性表面積: 0

2-(Chloromethyl)-4-(trifluoromethyl)biphenyl 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A011003196-1g |

2-(Chloromethyl)-4-(trifluoromethyl)biphenyl |

1214354-44-5 | 97% | 1g |

$1490.00 | 2023-09-04 | |

| Alichem | A011003196-500mg |

2-(Chloromethyl)-4-(trifluoromethyl)biphenyl |

1214354-44-5 | 97% | 500mg |

$831.30 | 2023-09-04 | |

| Alichem | A011003196-250mg |

2-(Chloromethyl)-4-(trifluoromethyl)biphenyl |

1214354-44-5 | 97% | 250mg |

$489.60 | 2023-09-04 |

2-(Chloromethyl)-4-(trifluoromethyl)biphenyl 関連文献

-

Jian Fan,Shengke Wang,Jiahui Chen,Manyi Wu,Jitan Zhang,Meihua Xie Org. Chem. Front., 2019,6, 437-441

-

Muhammad Tahir,Chuanbao Cao,Faheem K. Butt,Faryal Idrees,Nasir Mahmood,Zulfiqar Ali,Imran Aslam,M. Tanveer,Muhammad Rizwan,Tariq Mahmood J. Mater. Chem. A, 2013,1, 13949-13955

-

Yahui Yang,Siyuan Xing,Zecong Fang,Helen Koo Lab Chip, 2017,17, 926-935

-

Ayrat M. Dimiev,Ayrat Gizzatov Chem. Commun., 2013,49, 2613-2615

1214354-44-5 (2-(Chloromethyl)-4-(trifluoromethyl)biphenyl) 関連製品

- 2228202-76-2((1-benzylpyrrolidin-2-yl)methanethiol)

- 77819-95-5(3-benzoyl-8-methoxy-2H-chromen-2-one)

- 1483263-48-4(4-(2,5-dichlorothiophen-3-yl)butan-1-amine)

- 2228691-52-7(2,2-Difluoro-2-(2-fluoro-3-methylphenyl)ethan-1-amine)

- 2137483-87-3(tert-butyl N-(2-{[2-(dimethylamino)ethyl](ethyl)amino}-4-hydroxycyclohexyl)carbamate)

- 1368332-19-7(4-AMINO-2-CYCLOHEXYLBUTAN-2-OL)

- 1499768-41-0((4-bromo-3-fluorophenyl)methyl(3-methylbutan-2-yl)amine)

- 1267109-65-8(5-Thiazoleacetic acid, 2-(aminomethyl)-4-methyl-)

- 1017210-11-5(4-(2,5-dimethylphenyl)butan-2-amine)

- 736136-16-6(trans-4-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid)

推奨される供給者

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量